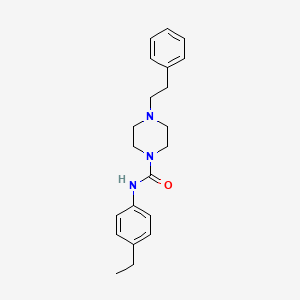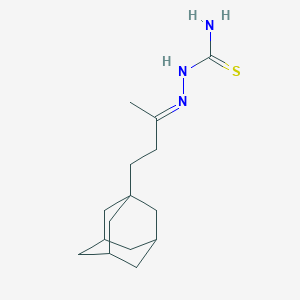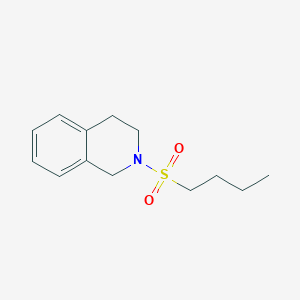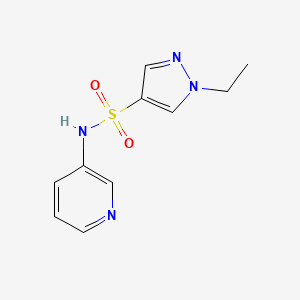![molecular formula C15H21NO4S B5474002 2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5474002.png)
2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Tetrahydroisoquinoline: Another heterocyclic compound with diverse pharmacological properties.
Uniqueness
2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
4-methylsulfanyl-2-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-9-13(10-5-3-4-6-12(10)20-9)14(17)16-11(15(18)19)7-8-21-2/h11H,3-8H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYNVVSWFGMSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5473921.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5473928.png)
![3-(isobutylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5473937.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-quinolinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5473943.png)


![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B5473967.png)

![N-[4-(cyclopentyloxy)phenyl]propanamide](/img/structure/B5473972.png)
![N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5473981.png)
![N-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5473989.png)
![3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5473990.png)

![(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE](/img/structure/B5474012.png)
